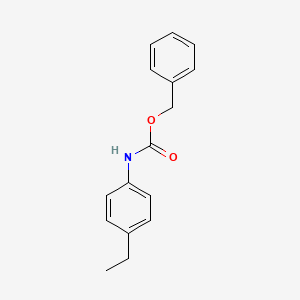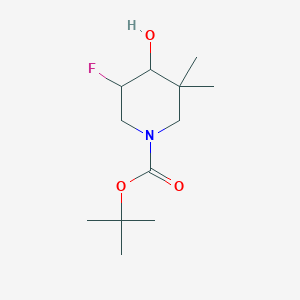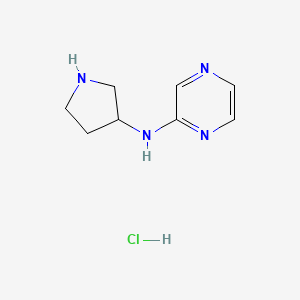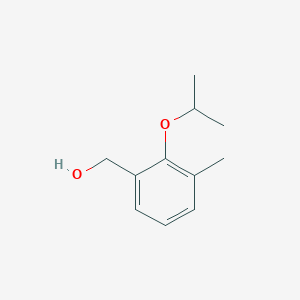
Carbamic acid, (4-ethylphenyl)-, phenylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (4-ethylphenyl)-, phenylmethyl ester is an organic compound with the molecular formula C_16H_17NO_2 It is a derivative of carbamic acid, where the hydrogen atom is replaced by a (4-ethylphenyl) group and the hydroxyl group is replaced by a phenylmethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbamic acid, (4-ethylphenyl)-, phenylmethyl ester can be synthesized through a reaction between (4-ethylphenyl)amine and phenylmethyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is monitored and controlled to ensure high yield and purity of the product. The final product is purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (4-ethylphenyl)-, phenylmethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond is cleaved to form (4-ethylphenyl)amine and phenylmethanol.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carbamates and phenols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: (4-ethylphenyl)amine and phenylmethanol.
Oxidation: Carbamates and phenols.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Carbamic acid, (4-ethylphenyl)-, phenylmethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of carbamic acid, (4-ethylphenyl)-, phenylmethyl ester involves its interaction with molecular targets such as enzymes. The ester group can undergo hydrolysis to release (4-ethylphenyl)amine, which can then interact with enzyme active sites. The compound may also act as an inhibitor by binding to the enzyme and preventing substrate access.
Comparaison Avec Des Composés Similaires
Carbamic acid, (4-ethylphenyl)-, phenylmethyl ester can be compared with other similar compounds such as:
Carbamic acid, phenyl-, methyl ester: Similar structure but with a methyl ester group instead of a phenylmethyl ester group.
Carbamic acid, (4-ethylphenyl)-, ethyl ester: Similar structure but with an ethyl ester group instead of a phenylmethyl ester group.
The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
93008-63-0 |
|---|---|
Formule moléculaire |
C16H17NO2 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
benzyl N-(4-ethylphenyl)carbamate |
InChI |
InChI=1S/C16H17NO2/c1-2-13-8-10-15(11-9-13)17-16(18)19-12-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,17,18) |
Clé InChI |
KPSYLGSZZLYNGM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13981734.png)
![5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B13981741.png)





![1-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone](/img/structure/B13981769.png)


